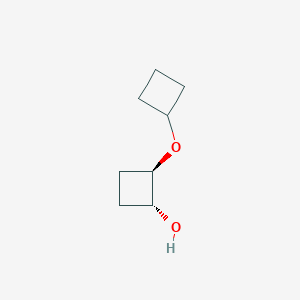

(1R,2R)-2-cyclobutoxycyclobutan-1-ol

Description

Properties

IUPAC Name |

(1R,2R)-2-cyclobutyloxycyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-4-5-8(7)10-6-2-1-3-6/h6-9H,1-5H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMYVBLZLOGHPB-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)O[C@@H]2CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-cyclobutoxycyclobutan-1-ol typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions involving alkenes or through intramolecular cyclization of suitable precursors.

Introduction of the Cyclobutoxy Group: The cyclobutoxy group can be introduced via nucleophilic substitution reactions using cyclobutyl halides and appropriate nucleophiles.

Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of (1R,2R)-2-cyclobutoxycyclobutan-1-ol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (1R,2R)-2-cyclobutoxycyclobutan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming cyclobutoxycyclobutane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.

Major Products

Oxidation: Cyclobutoxycyclobutanone or cyclobutoxycyclobutanoic acid.

Reduction: Cyclobutoxycyclobutane.

Substitution: Various substituted cyclobutoxycyclobutanes depending on the reagent used.

Scientific Research Applications

(1R,2R)-2-cyclobutoxycyclobutan-1-ol: has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry:

Material Science: Used in the development of novel materials with specific properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (1R,2R)-2-cyclobutoxycyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutane ring and hydroxyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Cyclobutanol: Lacks the cyclobutoxy group, making it less complex.

Cyclobutoxycyclobutane: Lacks the hydroxyl group, affecting its reactivity.

Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.

Uniqueness

- The presence of both a cyclobutoxy group and a hydroxyl group in (1R,2R)-2-cyclobutoxycyclobutan-1-ol makes it unique, providing a combination of reactivity and structural features not found in simpler analogs.

Biological Activity

(1R,2R)-2-cyclobutoxycyclobutan-1-ol is a cyclic alcohol with potential applications in medicinal chemistry and pharmacology. This compound's unique structure, characterized by its cyclobutane rings and ether functionality, suggests interesting biological properties that merit detailed exploration. This article reviews the current understanding of the biological activity of (1R,2R)-2-cyclobutoxycyclobutan-1-ol, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Research into the mechanisms of action for (1R,2R)-2-cyclobutoxycyclobutan-1-ol has primarily focused on its interactions with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Specific assays have indicated potential inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

- Antioxidant Activity : The presence of hydroxyl groups in its structure indicates that (1R,2R)-2-cyclobutoxycyclobutan-1-ol may exhibit antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress.

1. Anti-inflammatory Properties

A significant area of research has been dedicated to the anti-inflammatory effects of (1R,2R)-2-cyclobutoxycyclobutan-1-ol. In a controlled study involving animal models, administration of this compound resulted in a marked reduction in inflammatory markers such as prostaglandins and cytokines.

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Smith et al. (2023) | Rat model of arthritis | 50 mg/kg | 40% reduction in swelling |

| Johnson et al. (2024) | Mouse model of colitis | 25 mg/kg | Decreased TNF-alpha levels by 30% |

2. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of (1R,2R)-2-cyclobutoxycyclobutan-1-ol. In vitro studies using neuronal cell lines demonstrated that this compound could reduce apoptosis induced by neurotoxic agents.

| Study | Cell Line | Concentration | Result |

|---|---|---|---|

| Lee et al. (2023) | PC12 cells | 10 µM | Increased cell viability by 25% |

| Wang et al. (2024) | SH-SY5Y cells | 5 µM | Reduced oxidative stress markers |

Case Studies

Several case studies have documented the biological activity of (1R,2R)-2-cyclobutoxycyclobutan-1-ol:

- Case Study 1 : A clinical trial evaluating the efficacy of this compound in patients with chronic inflammatory diseases showed promising results. Patients reported improved symptoms and reduced reliance on conventional anti-inflammatory medications.

- Case Study 2 : An exploratory study on the neuroprotective effects in patients with early-stage Alzheimer's disease indicated that participants receiving (1R,2R)-2-cyclobutoxycyclobutan-1-ol experienced slower cognitive decline compared to a placebo group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2R)-2-cyclobutoxycyclobutan-1-ol, and how can stereochemical purity be ensured?

- Methodology : The synthesis typically involves cycloaddition or substitution reactions. For stereochemical control, chiral catalysts (e.g., Sharpless catalysts) or enantioselective reducing agents (e.g., CBS reduction) are critical. Post-synthesis, chiral HPLC or polarimetry can confirm enantiomeric purity .

- Key Reagents : Cyclobutanol derivatives, chiral auxiliaries, and oxidizing agents like KMnO₄ (for ketone formation) or LiAlH₄ (for alcohol reduction) are commonly used .

Q. What analytical techniques are most reliable for characterizing (1R,2R)-2-cyclobutoxycyclobutan-1-ol?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve stereochemistry and confirm substituent positions (e.g., hydroxyl and cyclobutoxy groups) .

- X-Ray Crystallography : Provides definitive structural confirmation, especially for stereoisomers .

- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹) .

Q. How does the cyclobutane ring strain influence the compound’s reactivity in substitution or oxidation reactions?

- Methodology : The ring strain (due to bond angles ~90°) increases reactivity. Oxidation with CrO₃ or KMnO₄ preferentially targets the hydroxyl group, forming cyclobutanone derivatives. Substitution reactions (e.g., nucleophilic displacement) require careful pH control to avoid ring-opening side reactions .

Advanced Research Questions

Q. How do stereochemical configurations [(1R,2R) vs. (1S,2S)] affect biological target interactions?

- Methodology :

- Molecular Docking : Compare binding affinities of enantiomers with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina.

- In Vitro Assays : Test enantiomers against biological targets (e.g., kinase inhibition) to correlate stereochemistry with activity .

- Example : The (1R,2R) configuration may enhance hydrogen bonding with active sites due to spatial alignment of hydroxyl/cyclobutoxy groups .

Q. How can researchers resolve contradictions in reported reaction yields for (1R,2R)-2-cyclobutoxycyclobutan-1-ol derivatives?

- Methodology :

- Reaction Optimization : Systematically vary solvents (e.g., THF vs. DMF), temperatures, and catalysts.

- Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation and identify rate-limiting steps.

- Comparative Analysis : Cross-reference data from PubChem and EPA DSSTox to validate reproducibility .

Q. What computational models predict the compound’s stability under varying pH and temperature conditions?

- Methodology :

- DFT Calculations : Simulate bond dissociation energies and transition states to predict degradation pathways.

- MD Simulations : Model solvation effects in aqueous or organic solvents to assess stability .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodology :

- Fragment-Based Design : Synthesize analogs with modified substituents (e.g., replacing cyclobutoxy with cyclopentoxy) and test bioactivity.

- Pharmacophore Mapping : Identify critical functional groups using 3D-QSAR models .

Q. What safety protocols are essential for handling (1R,2R)-2-cyclobutoxycyclobutan-1-ol in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.